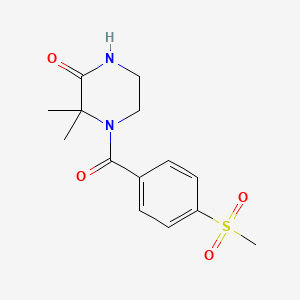

3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one, also known as MSB, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MSB belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

Analytical Methodologies

- A sensitive and selective method for the determination of oxytocin receptor antagonist L-368,899 (a compound related to "3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one") in human plasma has been developed, utilizing automated pre-column chemical derivatization and HPLC with fluorescence detection. This approach enhances the understanding of pharmacokinetics and drug monitoring in clinical settings (Kline et al., 1999).

Drug Metabolism

- The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied using human liver microsomes and recombinant enzymes, revealing insights into the enzymatic pathways involved in its bioconversion. This research contributes to the optimization of drug dosing and reduction of potential drug interactions (Hvenegaard et al., 2012).

Material Science

- Hyperbranched polymers with multiamino groups have been synthesized through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, without catalysts. These polymers' solubility in water and organic solvents opens new possibilities for their use in biomedical applications and material science (Yan & Gao, 2000).

Crystallography and Drug Design

- The synthesis and crystallographic analysis of 1-benzhydryl-4-methanesulfonyl-piperazine provides valuable structural insights, which can be applied in the design of new chemical entities with potential therapeutic applications (Naveen et al., 2007).

Antimicrobial Research

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent inhibitory activities against bacterial biofilms and MurB enzymes, presenting a promising approach for developing new antimicrobial agents (Mekky & Sanad, 2020).

Mecanismo De Acción

Target of Action

Similar compounds with benzophenone, indole, and benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division .

Mode of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Compounds with similar structures have been found to have broad-spectrum biological activities , suggesting that multiple pathways could be affected.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3,3-dimethyl-4-(4-methylsulfonylbenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(7-5-10)21(3,19)20/h4-7H,8-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDYSVROPFDOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)

![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)

![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)